molecular formula C9H21O2PS3 B13440982 Terbufos-d10 (O,O-diethyl-d10)

Terbufos-d10 (O,O-diethyl-d10)

Cat. No.: B13440982
M. Wt: 298.5 g/mol
InChI Key: XLNZEKHULJKQBA-HXOHQZFQSA-N
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Description

Significance of Stable Isotope Labeled Analogs in Chemical Investigations

Stable isotope labeled analogs, such as those where hydrogen atoms are replaced by deuterium (B1214612), are paramount in chemical investigations for several reasons. acanthusresearch.com They serve as ideal internal standards in chromatographic methods coupled with mass spectrometric detection. acanthusresearch.com The use of these analogs has been demonstrated to significantly reduce the impact of matrix effects, leading to reproducible and accurate recovery in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. acanthusresearch.com

The core advantage of using a stable isotope-labeled internal standard is its chemical similarity to the analyte being measured. lgcstandards.com Because these standards are nearly identical to the analyte but differ in mass-to-charge ratio (m/z), they can effectively compensate for variations during sample preparation, extraction, and analysis. scioninstruments.comoup.com This includes correcting for losses during sample workup and for signal enhancement or suppression in the mass spectrometer's ion source. lgcstandards.comscispace.com The result is a significant improvement in the precision, accuracy, and reliability of analytical measurements. musechem.com

Stable isotope internal standards are crucial for the calibration of analytical instruments, ensuring consistent and accurate results across different sample batches. musechem.com In quantitative analysis, adding a known amount of an isotope-labeled standard to a sample allows for the precise determination of the analyte's concentration. musechem.com This is because any variability in the analytical process affects both the analyte and the standard in the same way. lgcstandards.com The use of these standards is also vital for method validation, where they act as benchmarks to assess the performance of analytical procedures. musechem.com

Role of Terbufos-d10 (O,O-diethyl-d10) as a Reference Standard and Tracer

Terbufos-d10 (O,O-diethyl-d10) is a deuterated form of the organophosphate insecticide Terbufos (B1683085). lgcstandards.comlgcstandards.comlgcstandards.comlgcstandards.com Terbufos itself is used to control a range of insects on crops such as corn, sorghum, and sugar beets. epa.gov Given the potential for pesticide residues to be present in food and the environment, highly accurate analytical methods are required for their monitoring. fao.orgfoe.org

This is where Terbufos-d10 plays a critical role. It is primarily used as an internal standard in the analysis of Terbufos residues in various samples, including environmental and food matrices. Its application in isotope dilution mass spectrometry (IDMS) allows for the precise quantification of Terbufos. novachem.com.au The principle of isotope dilution is that the labeled standard (Terbufos-d10) is added to the sample at the beginning of the analytical procedure. oup.com Since Terbufos-d10 behaves chemically and physically in a nearly identical manner to the non-labeled Terbufos, any losses during extraction, cleanup, and analysis will affect both compounds equally. lgcstandards.com By measuring the ratio of the native analyte to the labeled standard using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), a highly accurate concentration of Terbufos in the original sample can be determined. oup.comresearchgate.net

The properties of Terbufos-d10 make it particularly suitable for these applications. The deuterium labeling provides a distinct mass difference from the native compound, allowing for easy differentiation by a mass spectrometer without significantly altering its chemical behavior. acanthusresearch.com

Evolution of Research Methodologies Incorporating Isotopic Labeling

The use of internal standards in analytical chemistry has evolved significantly over time. Initially, structurally similar compounds that were not expected to be in the sample were used as internal standards. lgcstandards.com However, the assumption that these standards would perfectly mirror the behavior of the analyte was often not valid, as their chemical properties could differ. lgcstandards.com

The advent of stable isotope-labeled standards, like Terbufos-d10, marked a major advancement. scispace.com The development of synthetic methods to introduce stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into molecules has been crucial. acanthusresearch.comvedomostincesmp.ru These methods range from hydrogen/deuterium exchange to complex chemical syntheses using isotope-containing building blocks. acanthusresearch.comgoogle.comresearchgate.net

The widespread adoption of sophisticated analytical instrumentation, particularly high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), has further propelled the use of isotopic labeling. epa.govresearchgate.net These techniques offer high selectivity and sensitivity, and when combined with isotope dilution, they provide a powerful tool for trace-level quantification of compounds in complex matrices. oup.comresearchgate.net The isotope dilution technique is now considered a gold standard for quantitative analysis in many fields, including environmental monitoring and food safety testing. oup.comnovachem.com.au

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H21O2PS3

Molecular Weight

298.5 g/mol

IUPAC Name

tert-butylsulfanylmethylsulfanyl-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H21O2PS3/c1-6-10-12(13,11-7-2)15-8-14-9(3,4)5/h6-8H2,1-5H3/i1D3,2D3,6D2,7D2

InChI Key

XLNZEKHULJKQBA-HXOHQZFQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])SCSC(C)(C)C

Canonical SMILES

CCOP(=S)(OCC)SCSC(C)(C)C

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies of Terbufos D10 O,o Diethyl D10

Strategies for Deuterium (B1214612) Incorporation at the O,O-diethyl Positions

The primary strategy for introducing ten deuterium atoms into the O,O-diethyl moieties of Terbufos (B1683085) involves the use of a deuterated starting material. The most direct and efficient method is to begin the synthesis with fully deuterated ethanol (B145695) (Ethanol-d6, CD3CD2OD). This ensures that the ethyl groups incorporated into the phosphorodithioate (B1214789) structure are perdeuterated.

The use of deuterated precursors is a common technique in the synthesis of labeled compounds for various applications, including pharmaceutical research and environmental monitoring. cdnisotopes.com The kinetic isotope effect associated with the C-D bond being stronger than the C-H bond can also impart greater metabolic stability, though for its use as an analytical standard, the key advantage is the mass difference.

Alternative strategies, such as hydrogen-deuterium (H/D) exchange on the final Terbufos molecule, are generally not feasible for non-labile C-H bonds on an alkyl chain under standard conditions. Therefore, building the molecule from deuterated blocks is the standard and required approach for this specific labeling pattern.

Chemical Synthesis Pathways for Organophosphorodithioate-d10 Compounds

The synthesis of Terbufos-d10 follows the same fundamental reaction pathway as its unlabeled analogue, with the substitution of deuterated reagents. wikipedia.org The process can be logically broken down into two principal steps:

Step 1: Synthesis of O,O-diethyl-d10 phosphorodithioic acid

The key intermediate, O,O-diethyl-d10 phosphorodithioic acid, is prepared by reacting phosphorus pentasulfide (P4S10) with deuterated ethanol (Ethanol-d6). chemicalbook.comresearchgate.net This reaction, a phosphorosulfuration, is a well-established method for creating dialkyl dithiophosphoric acids. researchgate.net

The reaction proceeds as follows:

P4S10 + 8 C2D5OD → 4 (C2D5O)2P(S)SD + 2 H2S + 2 H2O (simplified)

In this process, the deuterated ethanol attacks the phosphorus centers of the phosphorus pentasulfide cage, leading to the formation of the desired O,O-diethyl-d10 phosphorodithioic acid. This intermediate is a crucial building block for numerous organophosphate pesticides. nih.gov

Step 2: Formation of Terbufos-d10

The final step involves the condensation of the O,O-diethyl-d10 phosphorodithioic acid intermediate with formaldehyde (B43269) and tert-butylthiol. wikipedia.org Formaldehyde acts as a methylene (B1212753) bridge, linking the sulfur atom of the phosphorodithioate with the sulfur atom of the tert-butylthiol.

The reaction is as follows:

(C2D5O)2P(S)SH + CH2O + (CH3)3CSH → (C2D5O)2P(S)SCH2SC(CH3)3 + H2O

This reaction yields the final product, Terbufos-d10, where both ethyl groups attached to the phosphate (B84403) core are fully deuterated, resulting in a mass increase of 10 atomic mass units compared to the native compound.

Table 1: Key Reactants in the Synthesis of Terbufos-d10

ReactantFormulaRole in Synthesis
Ethanol-d6C2D5ODSource of deuterated diethyl groups
Phosphorus PentasulfideP4S10Phosphorus and sulfur source for the phosphorodithioate core
FormaldehydeCH2OMethylene bridge linker
tert-Butylthiol(CH3)3CSHSource of the tert-butylthio group

Characterization of Terbufos-d10 (O,O-diethyl-d10) for Isotopic Purity and Chemical Identity

To be effective as an internal standard, the chemical identity, chemical purity, and isotopic purity of Terbufos-d10 must be rigorously confirmed. Several analytical techniques are employed for this characterization.

Mass Spectrometry (MS): This is the primary technique for confirming the successful incorporation of deuterium. When coupled with Gas Chromatography (GC-MS), it separates the labeled compound from any unlabeled impurities. The mass spectrum of Terbufos-d10 will exhibit a molecular ion peak (or characteristic fragment ions) that is 10 m/z units higher than that of unlabeled Terbufos. The relative abundance of ions at the expected mass versus those of partially deuterated or unlabeled species is used to calculate the isotopic purity. reading.ac.uk

¹H-NMR (Proton NMR): A ¹H-NMR spectrum of a high-purity Terbufos-d10 sample would show a significant reduction or complete absence of the characteristic signals for the ethoxy protons (the quartet for -OCH2- and the triplet for -CH3). The presence of any residual signals can be used to quantify non-deuterated impurities.

²H-NMR (Deuterium NMR): This technique would show signals at the chemical shifts corresponding to the ethyl group positions, confirming the location of the deuterium labels.

³¹P-NMR (Phosphorus NMR): This analysis confirms that the phosphorus atom is in the correct chemical environment, characteristic of a phosphorodithioate. nih.gov

The combination of MS and NMR provides comprehensive data to verify the structure and assess the isotopic enrichment and chemical purity of the synthesized Terbufos-d10.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Result for Terbufos-d10
Mass Spectrometry (MS)Confirm mass increase and isotopic purityMolecular ion peak shifted by +10 m/z compared to unlabeled Terbufos.
¹H-NMR SpectroscopyConfirm absence of protons at labeled sitesAbsence or significant reduction of signals corresponding to the O,O-diethyl groups.
³¹P-NMR SpectroscopyConfirm phosphorus chemical environmentA single peak in the characteristic region for phosphorodithioates.

Production Scales and Research Compound Availability for Terbufos-d10 (O,O-diethyl-d10)

Terbufos-d10 is not produced on an industrial scale comparable to its unlabeled agrochemical counterpart. Its application is confined to laboratory settings, primarily as an analytical standard for environmental and food safety testing. pic.int

Consequently, it is available commercially through specialized chemical suppliers that focus on stable isotope-labeled compounds, analytical standards, and certified reference materials. cdnisotopes.comeurisotop.com These companies typically offer Terbufos-d10 in small, pre-weighed quantities suitable for research and analytical laboratory use, such as 1 mg, 5 mg, or 10 mg ampoules or vials.

Production is generally performed on a small, laboratory or pilot-plant scale (milligram to gram quantities) via custom synthesis. cdnisotopes.comeurisotop.com The high cost of deuterated starting materials, such as ethanol-d6, and the multi-step synthesis and purification process contribute to the high price of the final product relative to unlabeled Terbufos. Many suppliers also provide a Certificate of Analysis detailing the chemical and isotopic purity as determined by the characterization methods described previously. cdnisotopes.com

Advanced Analytical Methodologies Utilizing Terbufos D10 O,o Diethyl D10

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Quantification

Gas chromatography coupled with mass spectrometry is a cornerstone technique for the analysis of semi-volatile organic compounds like organophosphate pesticides. The use of an internal standard like Terbufos-d10 is fundamental for achieving accurate quantification.

Single Quadrupole GC-MS Applications

In single quadrupole GC-MS systems, quantification is typically performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity compared to a full scan analysis. In this mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest and the internal standard. For the analysis of terbufos (B1683085), characteristic ions are monitored, and a separate set of ions is monitored for Terbufos-d10.

The ratio of the peak area of a characteristic terbufos ion to that of a Terbufos-d10 ion is used to construct a calibration curve and quantify the analyte in unknown samples. This ratiometric measurement corrects for variations in injection volume and potential signal drift in the instrument. Methods for detecting terbufos in biological matrices like blood have established specific retention times and major ions for monitoring, which are essential for developing a robust single quadrupole GC-MS method. protocols.ioprotocols.io

Table 1: Illustrative GC-MS SIM Parameters for Terbufos Analysis Using Terbufos-d10

CompoundRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Terbufos13.66 min restek.com23189, 103, 153 protocols.io
Terbufos-d10~13.66 min24199, 103, 163
Note: Data is illustrative. Retention times can vary based on the specific GC column and conditions. Ions for Terbufos-d10 are predicted based on a mass shift in the diethyl groups.

Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Selectivity and Sensitivity

For complex matrices or when very low detection limits are required, tandem mass spectrometry (GC-MS/MS) offers significant advantages. restek.com This technique provides a higher degree of selectivity and sensitivity by utilizing multiple reaction monitoring (MRM). waters.com In an MRM experiment, a specific precursor ion for the target compound is selected in the first quadrupole, fragmented in a collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise from the sample matrix. restek.com

The use of Terbufos-d10 is particularly effective in GC-MS/MS analysis. A unique MRM transition (precursor ion → product ion) is defined for both terbufos and Terbufos-d10. This allows the internal standard to accurately correct for matrix effects—the suppression or enhancement of ionization caused by co-eluting sample components—which is a common challenge in trace analysis. waters.com This enhanced selectivity allows for the confirmation and quantification of pesticides at the very low maximum residue limits set by regulatory bodies, such as those for baby food. waters.comwaters.com

Table 2: Example MRM Transitions for Terbufos and Terbufos-d10

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Terbufos2318915
Terbufos23111710
Terbufos-d102419915
Terbufos-d1024112710
Note: This data is illustrative and specific parameters must be optimized for the instrument in use.

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is crucial for removing interfering components from the sample matrix and concentrating the target analytes before instrumental analysis. nih.gov Terbufos-d10 is typically added at the beginning of the extraction process to mimic the behavior of the native analyte and account for any losses during the procedure.

Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodologies

The QuEChERS method has become a standard approach for pesticide residue analysis in food and agricultural products due to its simplicity, speed, and minimal solvent usage. nih.govyoutube.com The procedure generally involves an extraction step with acetonitrile (B52724), followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate, sodium chloride). thermofisher.cnresearchgate.net A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses sorbents like primary secondary amine (PSA) to remove matrix components such as fatty acids, sugars, and organic acids. waters.comwaters.com

When using Terbufos-d10 in a QuEChERS workflow, it is added to the homogenized sample prior to the addition of the extraction solvent. youtube.com This ensures that the internal standard experiences the same conditions as the target analyte throughout the extraction, partitioning, and cleanup phases, providing reliable correction for procedural losses and matrix effects. nih.gov

QuEChERS Workflow Overview

Sample Homogenization : A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

Internal Standard Spiking : A known amount of Terbufos-d10 solution is added to the homogenized sample.

Extraction : Acetonitrile is added, and the sample is shaken vigorously.

Partitioning : QuEChERS salts (e.g., MgSO₄, NaCl) are added to induce phase separation. The mixture is centrifuged.

Dispersive SPE Cleanup : An aliquot of the acetonitrile supernatant is transferred to a tube containing d-SPE sorbents (e.g., PSA, C18). The tube is vortexed and centrifuged.

Final Extract : The cleaned extract is ready for GC-MS or LC-MS analysis.

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction is a widely used technique for cleaning and concentrating analytes from liquid samples, including blood, water, and sample extracts. protocols.ionih.gov The process involves passing the sample through a cartridge containing a solid sorbent that retains the analytes. nih.gov Interfering compounds are washed away, and the analytes are then eluted with a small volume of solvent. protocols.io

Terbufos-d10 is added to the sample before it is loaded onto the SPE cartridge. This allows it to correct for variations in recovery that may occur due to incomplete binding to the sorbent or incomplete elution. Various sorbent types can be used for organophosphate pesticides, with dual-layer cartridges such as ENVI-Carb-II/PSA being effective for complex biological matrices like blood. protocols.ioprotocols.ioresearchgate.net Automated SPE systems can improve consistency and throughput for these methods. biotage.com

Table 3: Common SPE Sorbents for Pesticide Analysis

Sorbent TypeMechanismTarget Analytes/Matrix Components Removed
C18 (Octadecyl)Reversed-phaseNonpolar to moderately polar compounds from aqueous samples. Removes lipids. waters.com
PSA (Primary Secondary Amine)Normal-phase, Anion-exchangePolar interferences, fatty acids, organic acids, sugars. protocols.iowaters.com
GCB (Graphitized Carbon Black)Reversed-phase, Ion-exchangePigments (chlorophyll), sterols. thaiscience.info
ENVI-CarbReversed-phaseA type of GCB used for removing pigments. protocols.ioprotocols.io

Microwave-Assisted Extraction (MAE) Systems

Microwave-assisted extraction utilizes microwave energy to heat the extraction solvent within a sealed vessel, increasing pressure and temperature. ub.edu This process accelerates the extraction of analytes from solid and semi-solid samples, offering advantages such as reduced extraction time and lower solvent consumption compared to traditional methods. nih.govuniba.it

In a typical MAE procedure for pesticides, the sample is placed in a vessel with a suitable solvent, and the internal standard, Terbufos-d10, is added. researchgate.net The vessel is then subjected to a programmed microwave heating cycle. Key parameters, including solvent choice, temperature, pressure, and extraction time, are optimized to maximize recovery. mdpi.com The use of an internal standard is critical to ensure accuracy, as it accounts for any variability in extraction efficiency caused by sample matrix differences or minor fluctuations in microwave conditions. MAE has been successfully applied to extract organophosphorus compounds from matrices like soil and wastewater. nih.govresearchgate.net

Table 4: Typical Parameters for Microwave-Assisted Extraction of Pesticides

ParameterTypical Range/ValuePurpose
Solvent Acetone (B3395972)/Hexane, AcetonitrileSolubilizes target analytes. Polarity is chosen to match the analytes.
Temperature 60 - 120 °CIncreases extraction efficiency and solvent diffusion rate. mdpi.com
Time 5 - 30 minutesDuration of microwave irradiation. researchgate.net
Microwave Power 400 - 1200 WControls the rate of heating.
Sample Size 1 - 10 gAmount of sample to be extracted.
Note: Parameters are highly dependent on the specific matrix, analyte, and MAE system.

Matrix Effects and Mitigation Strategies

In the analysis of trace levels of pesticides, such as the organophosphate terbufos, the sample matrix can significantly interfere with the accuracy and precision of the results. This phenomenon, known as the matrix effect, can cause either suppression or enhancement of the analyte signal during analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Matrix effects are influenced by various factors including the chemical structure of the target analyte, its concentration, and the nature of the sample matrix itself. researchgate.net

Several strategies have been developed to mitigate the impact of matrix effects. These include matrix-matching calibration, the use of analyte protectants, and improvements in sample injection techniques. researchgate.net However, the use of a stable isotope-labeled internal standard (SIL-IS), such as Terbufos-d10, is considered one of the most effective methods for compensating for matrix effects. researchgate.netwaters.com Since SIL-ISs have nearly identical physicochemical properties to their non-labeled counterparts, they experience similar matrix effects. researchgate.net By adding a known amount of Terbufos-d10 to the sample at the beginning of the analytical process, any signal suppression or enhancement affecting the native terbufos can be corrected for by observing the response of the labeled standard. waters.com

While the use of SIL-ISs is highly effective, it is important to note that complete co-elution of the analyte and its labeled standard is crucial for accurate compensation. waters.com Differences in retention times, though often slight, can lead to varying degrees of ion suppression for the analyte and the internal standard, potentially affecting the accuracy of quantification. waters.com Therefore, careful optimization of chromatographic conditions is essential when using Terbufos-d10 as an internal standard. Additionally, even when using isotopically labeled internal standards, matrix-matched calibration solutions may still be necessary for highly accurate quantification in complex matrices. researchgate.net

Method Validation and Quality Control Parameters for Terbufos-d10 (O,O-diethyl-d10) Analysis

To ensure the reliability and accuracy of analytical results, methods utilizing Terbufos-d10 as an internal standard must undergo rigorous validation and be subject to stringent quality control procedures. eurl-pesticides.eu

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.govwiley.com

Several methods are used to determine LOD and LOQ, including the signal-to-noise ratio (S/N), analysis of fortified blank samples, and calculations based on the standard deviation of the response and the slope of the calibration curve. nih.gov A common approach for LOD is to determine the concentration that produces a signal three times the background noise (S/N = 3), while for LOQ, a signal-to-noise ratio of ten (S/N = 10) is often used. epa.gov

The determination of LOD and LOQ is matrix-dependent, and these values must be established for each specific matrix being analyzed. nih.gov The use of Terbufos-d10 as an internal standard helps to improve the reliability of these determinations by compensating for matrix-induced signal variations. nih.gov

The table below presents representative LOD and LOQ values for terbufos analysis in different matrices, demonstrating the sensitivity of modern analytical methods.

MatrixAnalytical MethodLODLOQ
WaterGC/NPD0.02 - 0.1 µg/LNot specified
BloodGC/MS0.2 ppm (instrument)Not specified
Corn ForageGC/FPDNot specified0.1 ppm

Accuracy and Recovery Rate Evaluations

Accuracy in analytical chemistry refers to the closeness of a measured value to a known or accepted true value. It is often evaluated through recovery studies, where a known quantity of the analyte is added (spiked) into a blank matrix sample, which is then processed and analyzed. The percentage of the spiked analyte that is detected is the recovery rate. While specific recovery data for Terbufos-d10 is not extensively published, the recovery of the native Terbufos, for which Terbufos-d10 serves as a proxy, is well-documented and demonstrates the effectiveness of the analytical methods.

In a study on the determination of Terbufos and its metabolites in tea, a multi-plug filtration cleanup method combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) was established. The average recoveries for Terbufos at spiking levels of 0.01, 0.50, and 2.00 mg/kg were found to be in the range of 81.5% to 103.9%. sciopen.com Such high recovery rates indicate that the extraction and cleanup procedures are effective for the entire chemical class, including the deuterated internal standard. The function of Terbufos-d10 is to normalize these results, correcting for any procedural losses to ensure the final calculated concentration of the native Terbufos is highly accurate.

Table 1: Recovery Rates of Terbufos in Tea Matrix

Spiking Level (mg/kg)Average Recovery (%)
0.0181.5 - 103.9
0.5081.5 - 103.9
2.0081.5 - 103.9
Data sourced from a study on Terbufos and its metabolites, demonstrating the method's efficiency applicable to its deuterated analog. sciopen.com

Precision and Repeatability Studies

Precision is the measure of how close repeated measurements are to one another, independent of the true value. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Repeatability (intra-assay precision) refers to the precision obtained under the same operating conditions over a short interval of time. nih.govresearchgate.net

The use of a deuterated internal standard like Terbufos-d10 is crucial for achieving high precision, as it corrects for minor, unavoidable variations between sample preparations and injections. In the analysis of Terbufos and its metabolites in tea, the method's precision was demonstrated with RSDs ranging from 0.9% to 10.1% across three different concentration levels. sciopen.com Similarly, validation studies for other complex analytical methods, such as the determination of glyphosate (B1671968) in human urine, show that acceptable precision is generally considered to be below a 15% RSD. researchgate.net These values showcase the high degree of repeatability achievable in methods where an isotopic internal standard would be employed.

Table 2: Precision of Terbufos Analysis in Tea Matrix

Spiking Level (mg/kg)Relative Standard Deviation (RSD) (%)
0.010.9 - 10.1
0.500.9 - 10.1
2.000.9 - 10.1
Data reflects the method's high precision for Terbufos, a key performance characteristic ensured by the use of an internal standard like Terbufos-d10. sciopen.com

Stability of Terbufos-d10 (O,O-diethyl-d10) in Extracts and Standards

The stability of analytical standards and sample extracts is critical for ensuring the reliability of results over time. Degradation of the standard can lead to the underestimation of the analyte in the sample. Studies on the parent compound, Terbufos, provide strong evidence for the stability of its deuterated form under typical laboratory conditions.

Stock solutions of Terbufos prepared in acetone have been shown to be stable for at least one month when stored in amber glass under refrigeration. epa.gov The parent compound is also known to be stable for over two years at room temperature. fao.org However, it can decompose upon prolonged heating at temperatures above 120°C. fao.org This robust stability profile is expected to be shared by Terbufos-d10, ensuring that both standard solutions and the internal standard in processed sample extracts remain at a consistent concentration throughout the analytical sequence. This stability is fundamental for maintaining the accuracy and precision of the method, especially in high-throughput laboratories where samples may be queued for analysis.

Inter-Laboratory and Collaborative Method Validation

Inter-laboratory validation, or a collaborative study, is the ultimate test of a method's robustness and reproducibility. nih.gov In these studies, the same samples are analyzed by multiple laboratories using the same method to assess how well the results agree. This process helps to identify and control for systematic errors that may not be apparent within a single laboratory. nih.gov

While specific inter-laboratory studies focused solely on the performance of Terbufos-d10 are not detailed in the available literature, the methods in which it is used are subject to such validation. For example, a GC/MS method for detecting Terbufos and other pesticides in blood was evaluated by an independent laboratory in collaborative multi-laboratory studies. protocols.io The goal of these comparisons is to ensure that the analytical method is rugged and transferable, providing consistent and reliable results regardless of the testing location. The use of an internal standard like Terbufos-d10 is a key component in achieving this reproducibility, as it provides a constant reference point that minimizes variations arising from different instruments, reagents, and analysts. nih.govresearchgate.net

Environmental Fate and Transformation Studies Utilizing Terbufos D10 O,o Diethyl D10 As a Tracer

Hydrolytic Degradation Pathways and Kinetics of Terbufos (B1683085)

Hydrolysis is a primary mechanism for the abiotic degradation of terbufos in aquatic environments. Studies utilizing Terbufos-d10 as a tracer allow for precise measurement of the parent compound's disappearance and the appearance of its transformation products.

Influence of pH on Hydrolysis Rates and Mechanisms

The rate of terbufos hydrolysis is significantly influenced by the pH of the surrounding aqueous medium. Research has shown that the degradation process follows pseudo-first-order kinetics. The hydrolysis of terbufos is relatively insensitive to pH in the slightly acidic to neutral range (pH 5.7 to 9.4), where neutral hydrolysis is the predominant pathway. In this range, observed rate constants have been reported to vary only slightly, from 4.5 x 10⁻⁶ s⁻¹ to 5.0 x 10⁻⁶ s⁻¹.

However, the rate can change under more acidic or alkaline conditions. One study reported hydrolysis half-lives of 4.5, 5.5, and 8.5 days at pH 5, 7, and 9, respectively, while another noted a half-life of 2.2 weeks across the same pH range. Base-catalysis appears to be more significant than acid-catalysis in the hydrolysis of similar organophosphorus pesticides. This indicates that as the pH becomes more alkaline, the degradation rate generally increases.

Table 1: Hydrolysis Half-Life of Terbufos at Various pH Levels

pH Half-Life (Days) Source
5 4.5
7 5.5
9 8.5

Identification and Quantification of Hydrolytic Transformation Products

Tracer studies with Terbufos-d10 are crucial for identifying and quantifying the products formed during hydrolysis. The primary degradation products identified under both acidic and alkaline conditions are formaldehyde (B43269) and di-tert-butyl disulfide. Under alkaline conditions (e.g., pH 8.5), O,O-diethyl dithiophosphate (B1263838) has also been indirectly identified as a degradation product. However, at a pH of 5.7, O,O-diethyl dithiophosphate was not detected, even though formaldehyde and di-tert-butyl disulfide were still observed. Formaldehyde has been reported as the principal degradate, accounting for 50-70% of the applied radioactivity in some studies.

Aerobic and Anaerobic Soil Degradation Kinetics of Terbufos

In the terrestrial environment, the persistence of terbufos is dictated by a combination of biotic and abiotic processes. Terbufos-d10 is used to track the degradation of the parent compound in various soil matrices under different environmental conditions.

Half-Life Determination in Various Soil Types

The degradation rate of terbufos in soil, often expressed as its half-life (DT50), varies depending on the conditions and soil type. Under aerobic conditions, hydrolysis and microbial degradation are the primary dissipation processes. The half-life of terbufos in silt loam soil under aerobic conditions has been reported to be approximately 10 days, 27 days, or even 11 weeks in different studies. Field half-lives have been reported to range from 5 to 30 days.

Under anaerobic soil conditions, the half-life is generally longer, reported to be 67 days. The major metabolites, terbufos sulfoxide (B87167) and terbufos sulfone, are significantly more persistent than the parent compound, with half-lives in aerobic soil of 116 and 96 days, respectively.

Table 2: Degradation Half-Life (DT50) of Terbufos in Soil

Condition Soil Type Half-Life (Days) Source
Aerobic Silt Loam ~10
Aerobic Silt Loam ~27
Aerobic Silt Loam ~77 (11 weeks)
Anaerobic Not Specified 67
Field Study Silty Clay Loam ~14 (2 weeks)
Field Study Various 5 - 30

Impact of Environmental Conditions on Degradation Rates

Several environmental factors influence the rate at which terbufos degrades in soil.

Temperature : Temperature is a critical factor, appearing to be more important than moisture in influencing the dissipation rate of terbufos. Higher temperatures generally accelerate both chemical and microbial degradation processes. The optimal temperature for microbial degradation of pesticides is typically in the mesophilic range of 25-40°C.

Moisture : Soil moisture facilitates microbial activity and chemical hydrolysis. However, studies have shown that soil moisture does not appear to significantly affect the degradation rate of terbufos itself.

Soil Type and Organic Matter : Soil characteristics such as texture, pH, and organic matter content affect pesticide degradation. Terbufos dissipation is generally faster in soils with very low organic carbon. Conversely, the binding of terbufos increases with higher organic carbon content, which can reduce its bioavailability for degradation. The incorporation of organic matter can also enhance microbial activity, which may influence degradation rates.

Microbial Contribution to Terbufos Degradation in Soil

Microbial degradation is a key process in the breakdown of terbufos in soil environments. Microorganisms can utilize pesticides as a source of carbon, nitrogen, or energy, transforming them into simpler compounds. The rate of microbial metabolism is influenced by environmental factors like temperature and moisture. Various bacteria, fungi, and algae have been identified as capable of degrading pesticides. While specific microorganisms that degrade terbufos are part of a complex soil biome, it is known that repeated applications of a pesticide can enrich the soil with bacterial populations capable of degrading it more rapidly. This phenomenon, known as enhanced microbial degradation, can reduce the effectiveness of subsequent pesticide applications.

Identification of Primary Soil Metabolites (e.g., sulfoxide, sulfone)

Once introduced into the soil, terbufos undergoes rapid transformation. The primary degradation pathway involves oxidation, leading to the formation of two major metabolites: terbufos sulfoxide and terbufos sulfone. epa.govherts.ac.ukepa.gov These metabolites are significantly more persistent in the soil than the parent terbufos. epa.govepa.gov

Under aerobic soil conditions, terbufos degrades with a half-life of approximately 10 days. epa.gov Its metabolites, however, decline much more slowly. Studies have calculated the half-life of terbufos sulfoxide to be approximately 122 days, while the half-life for terbufos sulfone is estimated at around 106 days. epa.gov The formation of these more stable metabolites is a key aspect of the environmental fate of terbufos. While the parent compound dissipates relatively quickly, its primary metabolites persist and can be detected at harvest time. orst.edu Other metabolites, such as terbufoxon (the oxygen analog of terbufos) and terbufoxon sulfoxide, have been found in minimal amounts during the initial phases of incubation in soil studies. epa.gov

Table 1: Aerobic Soil Metabolism Half-Life Data

Compound Calculated Half-Life (Days)
Terbufos ~10
Terbufos Sulfoxide ~122
Terbufos Sulfone ~106

Data derived from regression analysis in silt loam soil. epa.gov

Sorption and Mobility Studies in Soil and Sediment Systems

The movement of terbufos and its metabolites through soil and sediment is largely governed by sorption processes, which involve the chemical binding to soil particles.

Adsorption Coefficients and Mechanisms

Terbufos is expected to have low to slight mobility in soil. nih.gov This is due to its tendency to adsorb to soil particles, a process that is strongly influenced by the organic carbon content of the soil. orst.eduresearchgate.net Adsorption generally increases with higher organic carbon content, which in turn reduces the rate of dissipation. orst.edu The soil adsorption coefficient (Koc), a measure of a chemical's tendency to bind to organic carbon, for terbufos ranges from 500 to 5,000, confirming its low to slight mobility. nih.gov Adsorption isothermal data for terbufos fit well with the Freundlich equation. researchgate.net

In contrast, the primary metabolites, terbufos sulfoxide and terbufos sulfone, are significantly more mobile. epa.govpic.int Studies comparing the three compounds show a clear order of adsorption: terbufos >> terbufos sulfoxide ≈ terbufos sulfone. nih.gov This indicates that the metabolites are less strongly bound to soil particles and therefore have a greater potential for movement. nih.gov

Table 2: Octanol-Water Partitioning and Adsorption Characteristics

Compound Octanol-Water Partitioning Coefficient (Kow) Relative Adsorption to Soil
Terbufos 3.30 x 10⁴ High
Terbufos Sulfoxide 164 Low
Terbufos Sulfone 302 Low

Data from a study at 23°C. nih.gov

Leaching Potential to Groundwater

The leaching potential of terbufos is directly related to its mobility and persistence. The parent compound, terbufos, is generally considered immobile and is therefore unlikely to leach and contaminate groundwater. orst.edu More than 90% of applied terbufos has been recovered in the top layers of a soil profile, even after heavy rainfall. orst.edu

However, the greater mobility and persistence of the terbufos sulfoxide and terbufos sulfone metabolites mean they have a higher potential to leach into groundwater. pic.intepa.gov If irrigation or rainwater moves through the soil profile, these mobile metabolites can be transported downwards. pic.int Despite the low water solubility of the parent compound, terbufos has been detected in some groundwater samples across the U.S. at low concentrations, and its more mobile metabolites are a primary concern for potential groundwater contamination. orst.eduepa.gov

Movement and Presence in Surface Waters

Terbufos and its metabolites can enter surface waters, such as rivers and lakes, primarily through runoff from treated agricultural fields. pic.intepa.gov Because the metabolites are more mobile and persistent, they are available for runoff for a longer period than the parent compound. epa.gov They are also more likely to be dissolved in runoff water and remain in the water column rather than binding to sediment. epa.govresearchgate.net Monitoring data has confirmed the presence of terbufos in surface water samples. epa.gov Given the high toxicity of terbufos to aquatic organisms, any substantial increase in exposure through runoff could pose a significant hazard. epa.gov

Volatilization Potential from Soil

Volatilization is the process by which a chemical evaporates from a surface. The potential for terbufos to volatilize from soil is influenced by its vapor pressure and its Henry's Law constant. nih.govpic.int Based on these properties, volatilization from moist soil surfaces is expected. nih.govpic.int However, this process is likely to be attenuated or slowed by the strong adsorption of terbufos to soil particles. nih.govpic.int Volatilization from dry soil surfaces is not expected to be a significant dissipation pathway. pic.int

Table of Mentioned Compounds

Compound Name Other Names/Synonyms
Terbufos-d10 (O,O-diethyl-d10)
Terbufos S-[[(1,1-dimethylethyl)thio]methyl] O,O-diethyl phosphorodithioate (B1214789); AC 92100
Terbufos sulfoxide CL 94301
Terbufos sulfone CL 94320
Terbufoxon Oxygen analog of terbufos

Metabolic Pathways of Terbufos in Non Human Biological Systems in Vitro and in Vivo

Identification of Metabolic Transformation Products in Model Organisms

Metabolism of Terbufos (B1683085) has been investigated in various model organisms, revealing a consistent pattern of transformation products across different biological systems. fao.org Key metabolites are formed through oxidation of the thioether and thiono sulfur atoms.

In non-human animals , such as rats and goats, Terbufos is extensively metabolized. fao.orgwikipedia.org Studies have identified several phosphorylated oxidative metabolites. The primary transformation products include Terbufos sulfoxide (B87167) and Terbufos sulfone, formed by the oxidation of the thioether sulfur. pic.intherts.ac.uk Another critical transformation is the oxidative desulfuration that converts Terbufos to its oxygen analog (oxon), Terbufoxon, which can be further oxidized to form Terbufoxon sulfoxide and Terbufoxon sulfone. fao.orgfao.orgherts.ac.uk Subsequent hydrolysis leads to various non-phosphorylated metabolites that are ultimately excreted, primarily in the urine. fao.orgwikipedia.org

In plants , including species like rape, soybean, sugar beet, and corn, a similar metabolic profile is observed. fao.org After uptake from the soil, Terbufos is initially oxidized to phosphorylated metabolites such as Terbufos sulfoxide and Terbufoxon sulfoxide. fao.org These intermediates are further degraded through hydrolysis, methylation, and subsequent oxidation to form non-phosphorylated products. fao.org

Microorganisms in soil and aquatic environments also play a crucial role in the degradation of Terbufos. The metabolic pathway in microbes involves hydrolysis and oxidation-reduction reactions, leading to the formation of major oxidative products like Terbufos sulfoxide and Terbufos sulfone. researchgate.netresearchgate.net

The major metabolic transformation products of Terbufos identified across these biological systems are summarized in the table below.

Metabolite NameCommon Name / SynonymMolecular FormulaFound In
Terbufos sulfoxideTerbufos sulphoxideC9H21O3PS3Animals, Plants, Microorganisms
Terbufos sulfoneCounter sulfoneC9H21O4PS3Animals, Plants, Microorganisms
Terbufos oxonTerbufoxonC9H21O3PS2Animals, Plants
Terbufos oxon sulfoxideTerbufoxon sulfoxideC9H21O4PS2Plants
Terbufos oxon sulfoneTerbufoxon sulfoneC9H21O5PS2Plants
Diethyl dithiophosphate (B1263838)O,O-diethyl phosphorodithioate (B1214789)C4H11O2PS2Environmental Hydrolysis, Animals (Rats)
Diethyl thiophosphateO,O-diethyl phosphorothioateC4H11O3PSAnimals (Rats)
Diethyl phosphate (B84403)C4H11O4PAnimals (Rats)

Elucidation of Enzymatic Biotransformation Mechanisms

The metabolism of Terbufos is driven by a series of enzymatic reactions that systematically modify its structure. These biotransformations are essential for both the bioactivation and detoxification of the compound.

A primary metabolic pathway for Terbufos involves the oxidation of its sulfur atoms. fao.orgpic.int

Sulfoxidation: The thioether sulfur in the S-tert-butylthiomethyl group is readily oxidized to form Terbufos sulfoxide and subsequently Terbufos sulfone. wikipedia.org This process is a common detoxification step for organophosphorus pesticides containing thioether linkages.

Oxidative Desulfuration: This critical bioactivation step involves the conversion of the thiono (P=S) bond to an oxon (P=O) bond, producing Terbufos oxon and its corresponding sulfoxide and sulfone analogs. fao.orgfao.org This reaction is typically catalyzed by cytochrome P450 monooxygenases in the liver of animals and analogous enzyme systems in other organisms. wikipedia.orgresearchgate.net The resulting "oxon" metabolites are significantly more potent inhibitors of acetylcholinesterase, the primary target of organophosphate toxicity. fao.orgresearchgate.net

Hydrolysis is a key detoxification mechanism that cleaves the thiolophosphorus bond (P-S). fao.orgpic.int This enzymatic cleavage breaks down the parent compound and its oxidative metabolites into less toxic, more water-soluble fragments. nih.gov In environmental systems, this hydrolysis can also occur abiotically, with rates influenced by pH. nih.gov The cleavage of the P-S bond results in the formation of diethyl dithiophosphate or diethyl thiophosphate (from the oxon analogs) and a formaldehyde (B43269) and tert-butyl thiol moiety, which can undergo further transformations. fao.orgnih.gov

Following the hydrolysis of the thiolophosphorus bond, the resulting thiol-containing fragments can undergo further biotransformation. fao.orgpic.int A key step in this process is enzymatic S-methylation, where a methyl group is transferred to the sulfur atom, a reaction catalyzed by methyltransferases. fao.orgnih.gov This methylation is then followed by additional oxidation of the newly formed methylthio group, contributing to the formation of the final, excretable, non-phosphorylated metabolites. fao.orgfao.orgpic.int

Comparative Metabolism Across Different Biological Systems

While the fundamental metabolic pathways of Terbufos are remarkably consistent across different biological systems, the rates and relative importance of specific reactions can vary.

Animals vs. Plants: Studies show that the same primary oxidative phosphorylated metabolites of Terbufos are found in both plants and animals. fao.org In both kingdoms, the initial steps involve sulfoxidation and desulfuration. However, the subsequent degradation of these oxidized products and the profile of terminal, non-phosphorylated metabolites can differ. In lactating goats, for instance, Terbufos is extensively metabolized and rapidly excreted in urine, with very low levels of the parent compound or its phosphorylated metabolites found in tissues or milk. wikipedia.org Plants can take up the compound from the soil, and the metabolites can be translocated throughout the plant structure. fao.org

Vertebrates vs. Microorganisms: Vertebrates primarily rely on hepatic enzymes, such as cytochrome P450s, for the initial oxidative metabolism. researchgate.net In contrast, a wide array of microorganisms in soil and water possess diverse enzymatic machinery capable of degrading Terbufos. researchgate.net Microbial degradation is crucial for the environmental fate of the pesticide and often involves hydrolysis and oxidation-reduction reactions. researchgate.netresearchgate.net The specific microbial communities present can influence the rate and pathway of degradation.

These species-specific differences in metabolism can affect the persistence, bioaccumulation, and potential toxicity of the compound and its transformation products in various organisms and ecosystems. beyondpesticides.org

Emerging Research Directions and Future Perspectives for Terbufos D10 O,o Diethyl D10

Development of Novel Analytical Techniques with Terbufos-d10 (O,O-diethyl-d10)

The use of deuterated analogues as internal standards has become a cornerstone in the development of highly accurate and sensitive analytical methods for pesticide residue analysis. Terbufos-d10 is instrumental in the evolution of these techniques, primarily through its application in isotope dilution mass spectrometry (IDMS).

Isotope Dilution Mass Spectrometry (IDMS):

IDMS is a powerful analytical technique that utilizes isotopically labeled compounds as internal standards to achieve highly accurate quantification. When Terbufos-d10 is added to a sample at a known concentration, it behaves almost identically to the unlabeled terbufos (B1683085) during extraction, cleanup, and chromatographic analysis. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the deuterated internal standard. By measuring the ratio of the unlabeled analyte to the labeled standard using mass spectrometry, precise quantification can be achieved, compensating for matrix effects and variations in instrument response.

Advanced Chromatographic Methods:

The development of analytical methods for terbufos and its metabolites often involves gas chromatography (GC) or liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS). The use of Terbufos-d10 as an internal standard in these methods significantly improves their reliability and lowers detection limits. For instance, in complex matrices like soil, food, or biological tissues, where significant signal suppression or enhancement can occur, Terbufos-d10 helps to ensure the accuracy of the results.

Table 1: Comparison of Analytical Techniques for Terbufos Analysis

Analytical TechniqueUse of Terbufos-d10Advantages
Gas Chromatography-Mass Spectrometry (GC-MS)Internal StandardHigh sensitivity and selectivity for volatile compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Internal StandardSuitable for non-volatile and thermally labile metabolites.
Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS)Potential for direct surface analysis with an internal standardRapid and direct analysis of samples with minimal preparation.

Future research in this area will likely focus on the development of multi-residue methods capable of simultaneously quantifying a wide range of pesticides and their metabolites, with Terbufos-d10 and other deuterated standards playing a crucial role in ensuring the accuracy of these complex analyses.

Advanced Modeling of Environmental Fate and Transport Using Isotopic Data

Understanding the environmental fate and transport of pesticides is critical for assessing their potential risks to ecosystems and human health. Isotopic data, particularly from compounds like Terbufos-d10, offer a unique opportunity to enhance the accuracy and predictive power of environmental models.

Compound-Specific Isotope Analysis (CSIA):

CSIA is an emerging technique that can provide detailed insights into the degradation and transformation processes of contaminants in the environment. By analyzing the isotopic composition of a contaminant at different points in a system, it is possible to trace its sources and quantify the extent of its degradation. While CSIA has been applied to other pesticides, its use with deuterated standards like Terbufos-d10 in controlled experiments can help to validate and calibrate these models.

Conceptual and Mechanistic Models:

Environmental fate models, which simulate the movement and degradation of chemicals, can be significantly improved by incorporating isotopic data. For example, by tracking the fate of both terbufos and Terbufos-d10 in soil or water, researchers can better understand the rates of different degradation processes. This information can then be used to refine model parameters and improve their predictions of pesticide concentrations in various environmental compartments.

Table 2: Key Parameters in Environmental Fate Modeling Informed by Isotopic Data

Model ParameterHow Isotopic Data from Terbufos-d10 Can Help
Degradation Rate ConstantsBy comparing the degradation rates of labeled and unlabeled terbufos, researchers can gain insights into reaction mechanisms and influencing factors.
Transport and DispersionTracking the movement of Terbufos-d10 can help to validate models of pesticide transport through soil and water.
Transformation Product FormationThe appearance of deuterated metabolites can confirm transformation pathways and their rates.

The integration of isotopic data into environmental fate models represents a significant step forward in our ability to predict the environmental behavior of pesticides and to develop more effective risk management strategies.

Mechanistic Studies on Transformation Pathways and Isotope Effects

Isotopically labeled compounds are powerful tools for elucidating the complex transformation pathways of pesticides in the environment. The use of Terbufos-d10 can provide crucial information on the mechanisms of its degradation, including the role of biotic and abiotic processes.

Elucidating Degradation Pathways:

By exposing Terbufos-d10 to various environmental conditions (e.g., different soil types, microbial populations, or sunlight), researchers can track the formation of its deuterated metabolites. This allows for the unambiguous identification of transformation products and helps to construct a comprehensive picture of the degradation pathway. For instance, the presence of deuterated terbufos sulfoxide (B87167) and terbufos sulfone would confirm the oxidative degradation pathway.

Kinetic Isotope Effects (KIEs):

The replacement of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. Studying the KIE for the degradation of Terbufos-d10 can provide valuable insights into the rate-limiting steps of the reaction and the nature of the transition state. A significant KIE would suggest that the cleavage of a carbon-deuterium bond is a key step in the degradation process.

Table 3: Potential Applications of KIE Studies with Terbufos-d10

Research QuestionHow KIE Can Provide Insights
Is a C-H bond broken in the rate-determining step of degradation?A primary KIE greater than 1 would indicate this.
What is the nature of the transition state?The magnitude of the KIE can provide information about the geometry of the transition state.
What is the primary degradation mechanism (e.g., microbial vs. abiotic)?Different degradation pathways may exhibit different KIEs.

These mechanistic studies are essential for a fundamental understanding of how terbufos behaves in the environment and for predicting its persistence and potential for forming harmful metabolites.

Applications in Omics-Based Environmental and Biochemical Research

The fields of metabolomics, proteomics, and transcriptomics, collectively known as "omics," are revolutionizing our understanding of how organisms respond to environmental stressors at the molecular level. Isotopically labeled compounds like Terbufos-d10 have the potential to be powerful tools in these advanced research areas.

Environmental Metabolomics:

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological system. In environmental metabolomics, this approach can be used to assess the biochemical effects of pollutants on organisms. By exposing organisms (e.g., soil microbes, aquatic invertebrates, or plants) to Terbufos-d10, researchers can trace the uptake and metabolism of the pesticide and identify specific metabolic pathways that are perturbed. The deuterated label allows for the clear distinction between terbufos-derived metabolites and the organism's endogenous metabolites.

Stable Isotope Probing (SIP):

Stable Isotope Probing is a technique used to identify which microorganisms in a complex community are actively metabolizing a specific substrate. By providing Terbufos-d10 as a carbon or energy source, researchers can track the incorporation of the deuterium label into the DNA, RNA, or proteins of the microorganisms. This allows for the identification of the specific microbial species responsible for the biodegradation of terbufos in the environment.

Future research could involve integrating data from multiple omics platforms to build a comprehensive picture of the biological response to terbufos exposure, with Terbufos-d10 serving as a key tool for tracing the compound's fate within the organism.

Role of Terbufos-d10 (O,O-diethyl-d10) in Supporting Regulatory Science and Environmental Monitoring

The accuracy and reliability of data are paramount in regulatory science and environmental monitoring. Deuterated internal standards like Terbufos-d10 play a critical role in ensuring the quality of data used for regulatory decision-making and for monitoring the effectiveness of environmental protection measures.

Ensuring Data Quality for Regulatory Compliance:

Regulatory agencies around the world set maximum residue limits (MRLs) for pesticides in food and environmental samples. The use of Terbufos-d10 as an internal standard in analytical methods helps to ensure that the data submitted for regulatory purposes are accurate and defensible. This is particularly important when analyzing for low levels of residues in complex matrices.

Reference Materials and Proficiency Testing:

Table 4: Regulatory and Monitoring Applications of Terbufos-d10

ApplicationRole of Terbufos-d10
MRL EnforcementEnsures accurate quantification of terbufos residues in food and environmental samples.
Environmental Monitoring ProgramsProvides a reliable internal standard for tracking long-term trends in terbufos contamination.
Laboratory Quality Assurance/Quality ControlUsed in the preparation of CRMs and for internal quality control checks.

The continued availability and use of high-purity deuterated standards like Terbufos-d10 will be essential for supporting robust regulatory frameworks and for protecting human health and the environment from the potential risks of pesticide use.

Q & A

Basic Research Questions

Q. What are the key methodological considerations when using Terbufos-d10 as an internal standard in pesticide residue analysis?

  • Answer: Terbufos-d10 is a deuterated analog used to correct matrix effects and instrument variability in LC-MS/MS. Key steps include:

  • Confirming isotopic purity (>99 atom% D) via mass spectrometry or NMR to avoid isotopic overlap with non-deuterated analytes .
  • Optimizing chromatographic separation to resolve Terbufos-d10 from its non-deuterated counterpart and matrix interferences.
  • Validating linearity and recovery rates using spiked calibration curves across relevant concentration ranges (e.g., 0.1–100 µg/L) .
  • Storing at 0–6°C to prevent degradation, as indicated by supplier stability data .

Q. How can researchers validate the isotopic purity of Terbufos-d10 in analytical workflows?

  • Answer: Isotopic purity is critical for minimizing quantification errors. Methods include:

  • High-resolution mass spectrometry (HRMS): Detect isotopic enrichment by comparing m/z ratios of deuterated vs. non-deuterated ions (e.g., m/z 298.50 for Terbufos-d10 vs. 288.43 for Terbufos) .
  • Nuclear Magnetic Resonance (NMR): Analyze deuterium incorporation in ethyl groups (O,O-diethyl-d10) via <sup>2</sup>H-NMR or <sup>13</sup>C-NMR spectral shifts .
  • Supplier Certificates: Cross-check batch-specific purity data (e.g., 98–99 atom% D) provided by certified vendors .

Q. What are the best practices for safe handling and storage of Terbufos-d10 in laboratory settings?

  • Answer: Due to its toxicity (PRTR classification), adhere to:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods during preparation .
  • Storage: Maintain at 0–6°C in airtight, labeled containers to prevent degradation and cross-contamination .
  • Waste Disposal: Follow EPA guidelines for organophosphorus compounds, including neutralization before disposal .

Advanced Research Questions

Q. How can isotopic interference be mitigated when analyzing Terbufos-d10 in complex environmental matrices (e.g., soil, water)?

  • Answer: Challenges arise from co-eluting matrix components. Solutions include:

  • Enhanced Chromatography: Use UPLC with C18 columns and gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to improve resolution .
  • Matrix-Matched Calibration: Prepare standards in blank matrix extracts to correct for ion suppression/enhancement .
  • High-Resolution MS/MS: Employ Q-TOF or Orbitrap systems to differentiate Terbufos-d10 from isobaric interferences .

Q. What experimental strategies resolve discrepancies in Terbufos-d10 recovery rates across heterogeneous samples?

  • Answer: Inconsistent recoveries (e.g., 70–120%) may stem from extraction inefficiency or matrix variability. Mitigation involves:

  • Method Optimization: Test extraction solvents (e.g., acetonitrile vs. acetone) and pH adjustments to enhance analyte solubility .
  • Internal Standard Tracking: Use multiple deuterated analogs (e.g., Terbufos-d10 and Terbufos-<sup>13</sup>C6) to identify matrix-specific biases .
  • Robust Statistical Analysis: Apply ANOVA or mixed-effects models to quantify variability sources (e.g., sample type, operator) .

Q. How does deuterium substitution in Terbufos-d10 influence its chemical behavior compared to non-deuterated Terbufos?

  • Answer: Deuterium alters physicochemical properties, requiring validation of:

  • Retention Time Shifts: Deuterated compounds often elute earlier in reversed-phase LC due to reduced hydrophobicity .
  • Degradation Kinetics: Compare hydrolysis rates in aqueous matrices (e.g., DT50 values) to assess isotopic effects on stability .
  • Ecotoxicity Profiles: Evaluate differences in bioaccumulation potential using log Kow measurements .

Q. What protocols optimize the extraction of Terbufos-d10 from high-organic-content soils?

  • Answer: High humic acid content can reduce extraction efficiency. Recommended steps:

  • Sonication-Assisted Extraction: Use ultrasonication with ethyl acetate to disrupt soil-analyte binding .
  • Cleanup: Pass extracts through Florisil or C18 SPE cartridges to remove co-extracted organics .
  • Recovery Validation: Spike pre- and post-extraction samples to quantify losses and adjust protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.